molecular formula C15H30O B14575284 2-Methyltetradecan-4-one CAS No. 61549-01-7

2-Methyltetradecan-4-one

Cat. No.: B14575284
CAS No.: 61549-01-7
M. Wt: 226.40 g/mol
InChI Key: YVVVNAZSGGAAPW-UHFFFAOYSA-N
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Description

2-Methyltetradecan-4-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is part of the larger family of aliphatic ketones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetradecan-4-one can be achieved through several methods. One common approach involves the oxidation of 2-Methyltetradecan-4-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2-Methyltetradecan-4-ol. This process involves the use of metal catalysts, such as palladium or platinum, under elevated temperatures and pressures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-Methyltetradecan-4-ol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of acid or base catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: 2-Methyltetradecan-4-ol.

    Substitution: Corresponding amines or ethers.

Scientific Research Applications

2-Methyltetradecan-4-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyltetradecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

2-Methyltetradecan-4-one can be compared with other similar compounds, such as:

    2-Methyltetradecan-1-ol: This compound is an alcohol with similar molecular structure but different functional group, leading to different chemical properties and reactivity.

    2-Methyltetradecane: This is an alkane with a similar carbon backbone but lacks the carbonyl group, resulting in significantly different chemical behavior.

    2-Methyltetradecan-2-ol: Another alcohol with a different position of the hydroxyl group, affecting its reactivity and applications.

Properties

CAS No.

61549-01-7

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

2-methyltetradecan-4-one

InChI

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-15(16)13-14(2)3/h14H,4-13H2,1-3H3

InChI Key

YVVVNAZSGGAAPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CC(C)C

Origin of Product

United States

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